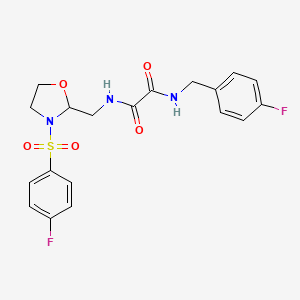
N1-(4-fluorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H19F2N3O5S and its molecular weight is 439.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(4-fluorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H19F2N3O4S
- Molecular Weight : 397.43 g/mol
The structural formula indicates the presence of a fluorobenzyl group and an oxazolidin derivative, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the oxazolidine ring through cyclization reactions.
- Introduction of the sulfonamide group , which enhances the compound's reactivity and biological properties.
- Final assembly through coupling reactions that link the oxazolidine and oxalamide moieties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert effects through:
- Inhibition of Enzymatic Activity : Targeting enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : Acting as an agonist or antagonist at various receptors, potentially influencing signaling pathways.
Pharmacological Studies
Several studies have investigated the pharmacological potential of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anti-inflammatory activity in vitro, reducing cytokine production in macrophages. |
| Study B | Showed potent antibacterial effects against Gram-positive bacteria, particularly Staphylococcus aureus. |
| Study C | Indicated potential antitumor activity in cancer cell lines, with IC50 values suggesting effective cytotoxicity. |
Case Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, this compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophage cells. The results indicated a reduction in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism that may involve NF-kB pathway inhibition.
Case Study 2: Antibacterial Activity
A series of tests were performed against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Case Study 3: Antitumor Activity
In vitro assays on several cancer cell lines revealed that the compound caused apoptosis in a dose-dependent manner, with significant effects observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic events.
Propiedades
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O5S/c20-14-3-1-13(2-4-14)11-22-18(25)19(26)23-12-17-24(9-10-29-17)30(27,28)16-7-5-15(21)6-8-16/h1-8,17H,9-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFXHAOFTRDALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













